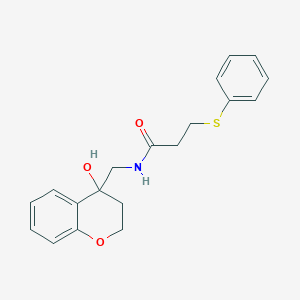

N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide

Description

N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide is a propanamide derivative featuring a hydroxychroman moiety (a bicyclic structure with a hydroxyl group) and a phenylthioether linkage. Its comparison with similar propanamide derivatives—varying in substituents, sulfur-containing groups, and aromatic systems—provides critical insights into structure-activity relationships (SAR) and physicochemical behavior. Below, we analyze its structural, functional, and synthetic parallels to compounds documented in recent literature.

Properties

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c21-18(10-13-24-15-6-2-1-3-7-15)20-14-19(22)11-12-23-17-9-5-4-8-16(17)19/h1-9,22H,10-14H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOSTHWPHPYKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)CCSC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide typically involves multiple steps. One common synthetic route starts with the preparation of the chroman ring system, followed by the introduction of the hydroxy group. The phenylthio group is then attached to the propanamide moiety through a series of reactions involving thiolation and amidation.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenylthio group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the phenylthio group can result in a variety of functionalized derivatives.

Scientific Research Applications

N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The hydroxy group on the chroman ring can participate in hydrogen bonding and other interactions with biological molecules, while the phenylthio group can modulate the compound’s reactivity and binding affinity. These interactions can influence various cellular processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Propanamide Derivatives

Key Observations :

- Rigid vs. Flexible Backbones : Compounds with heterocyclic systems (e.g., thiazole, oxadiazole in 7c ) exhibit higher melting points (134–178°C) due to crystallinity, whereas flexible chains (e.g., methoxybenzenethio ) may lower thermal stability.

- Substituent Effects : Fluorophenyl (Compound 31 ) and hydroxychroman groups may confer distinct electronic properties, influencing reactivity or binding affinity.

Anticancer Activity :

Pesticidal Activity :

- Trifluoropropylthio derivatives (P6, P10 ) exhibit pesticidal properties, likely due to fluorinated groups enhancing stability and target binding.

Antioxidant Potential:

- Hydroxamic acids with chlorophenyl groups ( ) display radical scavenging activity, suggesting that the target compound’s hydroxychroman moiety (a known antioxidant scaffold) may similarly mitigate oxidative stress.

Stability Considerations :

- Electron-withdrawing groups (e.g., trifluoropropyl in P6 ) improve metabolic stability, whereas hydroxychroman’s phenolic hydroxyl may increase susceptibility to oxidation.

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

This compound features a chroman moiety, which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antioxidant Activity : The presence of the chroman structure suggests potential antioxidant capabilities, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may also possess anti-inflammatory properties.

- Receptor Modulation : Preliminary studies indicate that this compound could interact with various receptors, potentially influencing pain pathways and neuroprotective mechanisms.

Biological Activity Data

A summary of biological activities observed in studies involving this compound is presented in the table below:

Study 1: Antioxidant Effects

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The compound demonstrated a significant ability to reduce oxidative stress markers in vitro, indicating its potential as a therapeutic agent for oxidative stress-related diseases.

Study 2: Anti-inflammatory Mechanism

In a model of inflammation induced by lipopolysaccharide (LPS), this compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a promising role in treating inflammatory conditions.

Study 3: Neuroprotective Properties

Research on neuronal cell lines exposed to neurotoxic agents revealed that treatment with this compound led to increased cell viability and reduced markers of apoptosis. These findings highlight its potential application in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.